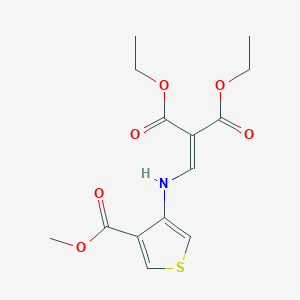

Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate

説明

Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate is a malonate derivative featuring a thiophene ring substituted with a methoxycarbonyl group at the 4-position. This compound is structurally analogous to diethyl anilinomethylenemalonate derivatives, which are pivotal intermediates in synthesizing bioactive quinolones and heterocycles . Its thiophene moiety and electron-withdrawing methoxycarbonyl group may influence reactivity, solubility, and biological activity compared to phenyl-substituted analogs.

特性

IUPAC Name |

diethyl 2-[[(4-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c1-4-20-13(17)9(14(18)21-5-2)6-15-11-8-22-7-10(11)12(16)19-3/h6-8,15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNPEPWNUVLDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CSC=C1C(=O)OC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-3-carboxylic acid, methanol, and diethyl malonate.

Esterification: Thiophene-3-carboxylic acid is esterified with methanol in the presence of an acid catalyst to form methyl thiophene-3-carboxylate.

Amination: The methyl thiophene-3-carboxylate is then reacted with an amine, such as ammonia or a primary amine, to introduce the amino group at the 4-position of the thiophene ring.

Condensation: Finally, the amino-substituted thiophene derivative is condensed with diethyl malonate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

Chemistry

In chemistry, Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a precursor for bioactive molecules.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structural features make it a candidate for the synthesis of pharmacologically active agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and organic semiconductors. Its reactivity and functional groups make it suitable for various applications in material science.

作用機序

The mechanism by which Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene ring and the ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

The compound is compared to similar malonate derivatives based on substituents, synthetic yields, physical properties, and applications.

2.1 Substituent Effects on Physical Properties

Substituents on the aromatic ring significantly impact melting points and yields due to electronic and steric effects:

- Key Observations :

- Halogen Substituents : Chloro and bromo derivatives exhibit higher yields (78.5–90%) than fluoro analogs (55.7%), likely due to better leaving-group properties in subsequent reactions .

- Methoxy Substituents : Methoxy groups (e.g., 4-OCH₃-phenyl) enable quantitative yields but higher melting points (79–81°C), attributed to enhanced crystallinity .

- Heterocyclic Substituents : Benzo[b]thiophen-2-yl derivatives (e.g., 5fc) show elevated melting points (113–115°C) due to increased molecular rigidity .

- Thiophene Substituents : The target compound’s thiophene ring may lower melting points compared to phenyl analogs due to reduced symmetry, while the methoxycarbonyl group could enhance solubility in polar solvents.

Research Findings and Inferences

- Steric Hindrance : The thiophene ring’s bulkiness may reduce yields in Gould-Jacob reactions compared to smaller substituents (e.g., -F, -Cl) .

- Biological Activity : Thiophene-containing compounds often exhibit distinct bioactivity profiles; for example, sulfur atoms in thiophenes can enhance binding to metalloenzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。